molecular formula C12H17N B3079661 [(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine CAS No. 107261-81-4

[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine

Cat. No.: B3079661
CAS No.: 107261-81-4
M. Wt: 175.27 g/mol
InChI Key: QBCVISFRWLCGCZ-RMKNXTFCSA-N
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Description

(2E)-3-Phenylprop-2-en-1-ylamine (IUPAC name) is an allylamine derivative featuring a conjugated (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group attached to a secondary amine with an isopropyl substituent. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol (calculated from and ). The compound’s structure combines a rigid, planar aromatic system (phenyl) with a flexible allyl chain and a bulky isopropyl group, which confers unique steric and electronic properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or chiral ligands .

The (2E)-stereochemistry of the double bond is critical for its reactivity and interactions, as trans-configuration minimizes steric hindrance between the phenyl group and the amine substituent.

Properties

IUPAC Name

(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCVISFRWLCGCZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenylprop-2-en-1-ylamine typically involves the reaction of a suitable phenylpropene derivative with isopropylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylpropene derivative is reacted with isopropylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (2E)-3-Phenylprop-2-en-1-ylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropene oxides, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

(2E)-3-Phenylprop-2-en-1-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-Phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

[(2E)-3-Phenylprop-2-en-1-yl]amine (Primary Amine)

  • Molecular formula : C₉H₁₁N
  • Molecular weight : 133.19 g/mol
  • Key differences : The absence of the isopropyl group reduces steric bulk, increasing nucleophilic reactivity. This primary amine is more polar, leading to higher water solubility but lower lipophilicity. It is commonly used as a hydrochloride salt (), enhancing stability for pharmaceutical applications .

(2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine

  • Molecular formula : C₁₁H₁₅N
  • Molecular weight : 161.25 g/mol
  • Compared to the target compound, this analog is less lipophilic (logP ~2.1 vs. ~3.0 estimated for the isopropyl derivative) .

c. (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine

  • Molecular formula: C₁₃H₁₉NO
  • Molecular weight : 205.30 g/mol
  • Key differences : The 2-methoxyphenyl group introduces electron-donating effects and hydrogen-bonding capacity, which may influence binding affinity in biological systems. The methoxy group also increases polarity, reducing logP compared to the parent compound .

Analogs with Modified Aryl Groups

2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine

  • Molecular formula : C₁₀H₁₀F₃N
  • Molecular weight : 201.19 g/mol
  • Key differences : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the aryl ring, affecting π-π stacking interactions. This substitution is common in agrochemicals and pharmaceuticals for improved metabolic stability .

b. (2E)-3-(3-Fluorophenyl)prop-2-en-1-ylamine

  • Molecular formula : C₁₂H₁₆FN
  • Molecular weight : 193.26 g/mol
  • Key differences : Fluorine substitution alters electronic properties (inductive effect) and bioavailability. The fluorine atom’s small size and high electronegativity can enhance binding specificity in target proteins .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Feature(s)
Target compound C₁₂H₁₇N 175.27 ~3.0 High lipophilicity, bulky isopropyl group
[(2E)-3-Phenylprop-2-en-1-yl]amine C₉H₁₁N 133.19 ~1.5 High reactivity, polar
(2E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine C₁₁H₁₅N 161.25 ~2.1 Moderate steric hindrance
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine C₁₃H₁₉NO 205.30 ~2.8 Hydrogen-bonding capability

*Estimated using ChemDraw or similar tools.

Biological Activity

(2E)-3-Phenylprop-2-en-1-ylamine, commonly referred to as a derivative of phenylpropene, has garnered attention for its potential biological activities. This compound is structurally related to several bioactive molecules and has been explored for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound's structure features a conjugated double bond and an amine group, which are critical for its biological interactions. The presence of the phenyl group contributes to its lipophilicity, enhancing membrane permeability and biological activity.

Anticancer Properties

Research indicates that compounds related to (2E)-3-Phenylprop-2-en-1-ylamine exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar chalcone derivatives showed high cytotoxic activity against MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated, particularly its efficacy against foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The results suggest that the compound can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, (2E)-3-Phenylprop-2-en-1-ylamine has demonstrated anti-inflammatory effects in various models. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activities of (2E)-3-Phenylprop-2-en-1-ylamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, triggering signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound can induce oxidative stress in microbial cells, leading to cell death.

Study 1: Cytotoxicity Against MCF-7 Cells

In a controlled study, researchers synthesized derivatives of chalcone based on the structure similar to (2E)-3-Phenylprop-2-en-1-ylamine. The results showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating potent anticancer activity .

Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various phenylpropene derivatives against common pathogens. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties .

Data Table: Biological Activity Summary

Activity Type Effectiveness Mechanism Reference
AnticancerHighInduces apoptosis
AntimicrobialModerateInhibits bacterial growth
Anti-inflammatorySignificantInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine
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[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine

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